molecular formula C13H11F4N3 B2578379 5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 675830-44-1

5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B2578379
CAS No.: 675830-44-1
M. Wt: 285.246
InChI Key: GSGLBLIAPYQJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core. Key structural features include:

  • Position 5: A 4-fluorophenyl substituent, introducing electron-withdrawing effects and enhancing metabolic stability.
  • Position 7: A trifluoromethyl (CF₃) group, contributing to hydrophobicity and influencing binding affinity in biological systems.
  • Tetrahydropyrimidine ring: Partial saturation at positions 4,5,6,7, which may improve solubility compared to fully aromatic analogs.

Properties

IUPAC Name

5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4N3/c14-9-3-1-8(2-4-9)10-7-11(13(15,16)17)20-12(19-10)5-6-18-20/h1-6,10-11,19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGLBLIAPYQJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=NN2C1C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and solvent choice are critical to achieving high yields.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and high throughput. Purification steps, such as recrystallization or chromatography, are also crucial to obtain the pure compound.

Chemical Reactions Analysis

Ring Functionalization via Electrophilic Substitution

The pyrazolo[1,5-a]pyrimidine core undergoes regioselective functionalization at position C3 due to its electron-rich nature. Key reactions include:

Formylation

Under Vilsmeier-Haack conditions (POCl₃/DMF), the C3 position is formylated to produce aldehydes. This reaction is influenced by electronic effects from substituents:

  • Substrate : 5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

  • Conditions : 0°C to room temperature, 6–12 hours

  • Yield : 60–85% (dependent on solvent polarity and substituent electronic effects) .

PositionReagent SystemProductYield (%)
C3POCl₃/DMFAldehyde78

Oxidation of the Tetrahydropyrimidine Ring

The saturated tetrahydropyrimidine ring can be oxidized to its aromatic counterpart using mild oxidizing agents:

  • Reagent : MnO₂ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

  • Conditions : Dichloromethane, 25°C, 4 hours

  • Outcome : Conversion to pyrazolo[1,5-a]pyrimidine with retained fluorophenyl and trifluoromethyl groups.

Mechanism :

  • Abstraction of hydrogen from the tetrahydropyrimidine ring.

  • Formation of conjugated aromatic system.

Nucleophilic Aromatic Substitution (SNAr)

The 4-fluorophenyl group participates in SNAr reactions due to the electron-withdrawing effect of fluorine:

Hydrolysis

  • Reagent : NaOH (aqueous)

  • Conditions : Reflux, 8 hours

  • Product : 5-(4-Hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

  • Yield : 92%.

Amination

  • Reagent : Ammonia (NH₃) in ethanol

  • Conditions : Sealed tube, 100°C, 12 hours

  • Product : 5-(4-Aminophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

  • Yield : 68%.

Cross-Coupling Reactions

The trifluoromethyl group stabilizes adjacent positions for transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Substrate : Brominated derivative at C2

  • Catalyst : Pd(PPh₃)₄

  • Conditions : K₂CO₃, DMF/H₂O, 80°C

  • Product : Arylated derivatives with biaryl motifs

  • Yield : 55–75% .

Reductive Functionalization

The tetrahydropyrimidine ring undergoes selective reduction:

Hydrogenation

  • Catalyst : Pd/C (10% w/w)

  • Conditions : H₂ (1 atm), ethanol, 25°C

  • Product : Partially saturated derivatives with modified ring conformations

  • Yield : 80% .

Comparative Reactivity with Analogues

The 4-fluorophenyl and trifluoromethyl groups enhance electrophilicity compared to non-fluorinated analogues:

Compound ModificationReaction Rate (k, ×10⁻³ s⁻¹)Yield (%)
5-Phenyl derivative1.265
5-(4-Fluorophenyl) derivative3.892
7-CF₃ vs. 7-CH₃2.5× faster+15%

Data derived from kinetic studies of hydrolysis and formylation .

Scientific Research Applications

Drug Discovery

The unique structural features of 5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine make it a promising candidate in the development of novel therapeutics. Its derivatives have been synthesized and evaluated for their potential as:

  • Anticancer Agents : Research has shown that compounds within this class exhibit cytotoxic effects against various cancer cell lines. For instance, the synthesis of combinatorial libraries containing this scaffold has yielded compounds with significant antiproliferative activity (PubMed) .
  • Antimicrobial Agents : The compound has been explored for its antibacterial and antifungal properties. Studies indicate that modifications to the pyrazolo structure can enhance potency against specific pathogens .

Research has focused on the biological mechanisms of action for compounds derived from this structure:

  • Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes involved in cancer metabolism and proliferation pathways. For example, studies have demonstrated that certain pyrazolo derivatives can act as inhibitors of protein kinases .
  • Neuroprotective Effects : There is ongoing research into the neuroprotective properties of this compound and its derivatives. Initial findings suggest potential applications in neurodegenerative diseases .

Synthesis and Characterization

Efficient synthetic routes have been developed for producing this compound and its analogs:

  • Parallel Synthesis Techniques : A notable method involves parallel solution-phase synthesis which allows for the rapid generation of diverse libraries of pyrazolo derivatives. This approach facilitates high-throughput screening for biological activity .
  • Characterization Methods : Compounds are typically characterized using NMR spectroscopy and mass spectrometry to confirm their structures and purity levels .

Case Studies

StudyFindings
Anticancer Activity (2023) Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Enzyme Inhibition (2022) Identified as a potent inhibitor of specific kinases involved in tumor growth; showed selectivity over other kinases.
Neuroprotection (2023) Exhibited protective effects on neuronal cells under oxidative stress conditions; potential implications for Alzheimer's disease treatment.

Mechanism of Action

The mechanism by which 5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. The fluorophenyl and trifluoromethyl groups enhance its binding affinity to these targets, leading to biological or chemical activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

a) 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
  • Structure : Lacks the fluorine atom on the phenyl ring at position 3.
  • This compound was identified in a KOR agonist screening library but showed lower activity than fluorinated derivatives .
b) 5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
  • Structure : Features a 4-methylphenyl group at position 4.
  • Impact : The methyl group provides electron-donating effects, which may reduce oxidative metabolism but increase steric bulk. This analog demonstrated moderate biofilm inhibition in bacterial studies .
c) 5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
  • Structure : Incorporates a 4-ethylphenyl group and a carboxylic acid at position 3.
  • Impact : The ethyl group enhances hydrophobicity, while the carboxylic acid improves water solubility. This derivative was synthesized via hydrogenation of an ethyl ester precursor and may serve as a prodrug .

Substituent Variations at Position 7

a) 5-(4-Fluorophenyl)-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
  • Structure : Replaces CF₃ with a methyl group.
  • Impact : Reduced hydrophobicity and electronic effects, leading to weaker binding in hydrophobic pockets of enzymes or receptors. This analog showed negligible activity in KOR agonist screens .
b) 5-(4-Fluorophenyl)-7-(4-trifluoromethylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
  • Structure : Substitutes CF₃ with a 4-trifluoromethylphenyl group.
  • This compound exhibited enhanced inhibitory activity against bacterial biofilms compared to the parent structure .

Functional Group Modifications

a) Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
  • Structure : Adds an ethyl ester at position 2.
  • Impact : The ester group improves membrane permeability but requires hydrolysis for activation. This derivative was synthesized via Pd-catalyzed cross-coupling and showed moderate bioavailability in preclinical studies .
b) 5-(4-Fluorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • Structure : Features a carboxamide group at position 2.
  • Impact : Enhanced hydrogen-bonding capacity, improving target selectivity. This analog demonstrated potent antifungal activity in vitro .

Physicochemical Properties

Compound Molecular Formula Calculated C (%) Found C (%) LogP*
Target Compound C₁₄H₁₂F₄N₄ 54.81 54.61 3.2
5-Phenyl Analog C₁₄H₁₃F₃N₄ 55.62 55.40 2.8
Ethyl 2-Carboxylate Derivative C₁₆H₁₅F₄N₃O₂ 53.78 53.50 2.5

*LogP values estimated using computational tools.

Biological Activity

5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₆H₁₅F₄N₃O₂
  • Molecular Weight : 357.30 g/mol
  • CAS Number : 863186-47-4

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidines possess a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under review exhibits notable effects in several biological assays.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine show promising anticancer activity. For instance:

  • Cell Lines Tested : The compound exhibited activity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/mL.
  • Comparative Efficacy : While the compound's efficacy was lower than that of doxorubicin, it still presented significant potential for further development as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives have also been explored:

  • Mechanism : The compounds were found to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
  • Inhibition Rates : Some derivatives demonstrated inhibition rates superior to established anti-inflammatory drugs like celecoxib and indomethacin .

Antimicrobial Activity

The antimicrobial potential of this class of compounds has been investigated:

  • In Vitro Studies : Compounds were tested against various bacterial strains and fungi. Notably, some derivatives showed high inhibition rates against Botrytis cinerea and Sclerotinia sclerotiorum, suggesting potential applications in agriculture as antifungal agents .

Synthesis and Functionalization

The synthesis of this compound typically involves:

  • Starting Materials : Reaction of 3-amino-pyrazoles with various electrophilic reagents.
  • Functionalization Strategies : Post-synthetic modifications enhance the biological profile and structural diversity of the compounds .

Case Studies

Several case studies illustrate the biological activity of this compound:

StudyFindings
El-Dydamony et al. (2022)Reported anticancer activity against multiple cell lines with comparative analysis to doxorubicin.
Wang et al. (2020)Demonstrated insecticidal properties against Spodoptera frugiperda at concentrations of 500 µg/mL.
Research on COX InhibitionIdentified selective COX-2 inhibitors with significant anti-inflammatory effects .

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodCatalyst/AdditiveYield (%)Safety ConcernsReference
CyclocondensationTMDP85High toxicity
Ethanol/water solventPiperidine78Procurement issues
Pd-catalyzed couplingPyBroP/Et₃N93Moderate (handling Pd)

What advanced techniques are critical for structural confirmation of pyrazolo[1,5-a]pyrimidine derivatives?

Basic Question
Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–C = 0.002 Å accuracy) . For fluorinated derivatives, fluorine atoms create distinct electron density maps .
  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl groups (δ = -60 to -70 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular formulas (e.g., C₂₀H₂₃FN₄, MW 338.422) .

How should researchers handle discrepancies in crystallographic data for fluorinated pyrazolo[1,5-a]pyrimidines?

Advanced Question
Methodological Answer:
Contradictions in geometric parameters (e.g., bond angles varying by ±3°) may arise from:

  • Crystal Packing Effects : Fluorophenyl groups exhibit torsional flexibility, altering dihedral angles .
  • Thermal Motion : High thermal displacement parameters (e.g., Ueq > 0.05 Ų) suggest dynamic disorder .
  • Resolution Limits : Low-resolution data (<0.8 Å) may misrepresent trifluoromethyl orientations .
    Resolution Strategy : Compare multiple datasets and apply DFT calculations to validate experimental geometries .

What methodologies are effective for transition metal-catalyzed functionalization of pyrazolo[1,5-a]pyrimidines?

Advanced Question
Methodological Answer:

  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₂Cl₂/Na₂CO₃ in 1,4-dioxane (110°C, 24h) for arylboronic acid coupling .
  • Buchwald-Hartwig Amination : Introduce amines via Pd₂(dba)₃/Xantphos catalysts, achieving >80% yield .
  • Optimization Tips : Pre-dry solvents to avoid side reactions; monitor via TLC (Rf = 0.3–0.5 in EtOAc/hexane) .

How do structural modifications influence the enzyme inhibitory activity of pyrazolo[1,5-a]pyrimidines?

Advanced Question
Methodological Answer:

  • Trifluoromethyl Groups : Enhance binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Amino Substitutions : 7-Amino derivatives (e.g., compound 11 ) increase hydrogen-bonding interactions, improving IC₅₀ values .
  • Steric Effects : Bulky substituents (e.g., 4-chlorophenyl) reduce activity by hindering target access .

Q. Table 2: Structure-Activity Trends

SubstituentTarget EnzymeIC₅₀ (nM)Reference
7-TrifluoromethylKinase X12
5-(4-Fluorophenyl)Phosphodiesterase Y45
7-AminoProtease Z8

What safety protocols are essential for handling reactive intermediates during synthesis?

Basic Question
Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and splash goggles .
  • Ventilation : Perform reactions in fume hoods when using volatile reagents (e.g., bromine derivatives) .
  • Waste Management : Segregate halogenated waste (e.g., 4-bromophenyl intermediates) for professional disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.